N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 830338-16-4
VCID: VC6384106
InChI: InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27)
SMILES: C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C19H13ClF3N3OS
Molecular Weight: 423.84

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide

CAS No.: 830338-16-4

Cat. No.: VC6384106

Molecular Formula: C19H13ClF3N3OS

Molecular Weight: 423.84

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide - 830338-16-4

Specification

CAS No. 830338-16-4
Molecular Formula C19H13ClF3N3OS
Molecular Weight 423.84
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Standard InChI InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27)
Standard InChI Key BSMDTCMGLJFPPD-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide, reflects its substitution pattern:

  • A 2-chloro-5-(trifluoromethyl)phenyl group attached to the benzamide nitrogen.

  • A pyrimidin-2-ylsulfanylmethyl substituent at the para position of the benzamide ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H13ClF3N3OS\text{C}_{19}\text{H}_{13}\text{ClF}_{3}\text{N}_{3}\text{OS}
Molecular Weight423.84 g/mol
SMILESC1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
InChIKeyBSMDTCMGLJFPPD-UHFFFAOYSA-N
PubChem CID1243670

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring introduces hydrogen-bonding capabilities .

Synthesis and Optimization

Proposed Synthetic Pathway

The synthesis likely involves sequential functionalization:

  • Benzamide Core Formation: Condensation of 4-(chloromethyl)benzoic acid with 2-chloro-5-(trifluoromethyl)aniline.

  • Sulfanyl Group Introduction: Thiol-ene coupling between the chloromethyl intermediate and pyrimidine-2-thiol.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1EDCI, HOBt, DMF, rtAmide bond formation
2Pyrimidine-2-thiol, K2 _2CO3_3, DMFNucleophilic substitution

Yield optimization may require palladium catalysis for cross-coupling steps, as seen in related benzamide syntheses .

Biological Activity and Mechanism

P2X7 Receptor Inhibition

Structural analogs in patent US6974812B2 demonstrate potent inhibition of the P2X7 receptor, a key mediator of inflammatory responses . The trifluoromethyl group in N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide likely enhances binding to the receptor’s hydrophobic pocket, while the pyrimidine sulfanyl group may stabilize interactions via π-stacking .

Table 3: Comparative IC50_{50} Values for Related Compounds

CompoundP2X7 IC50_{50} (nM)
Analog A (US6974812B2)12 ± 3
Analog B (US6974812B2)8 ± 2
Target Compound (Predicted)15–25

Predicted based on structural similarity .

Pharmacological and Toxicological Profile

Druglikeness Assessment

  • Lipophilicity: Calculated LogP ≈ 3.8 (moderately lipophilic).

  • Polar Surface Area: 98 Ų, indicating moderate membrane permeability.

  • H-bond Donors/Acceptors: 1/7, complying with Lipinski’s rules.

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, while the sulfanyl group may undergo glucuronidation or oxidation to sulfoxides .

Comparative Analysis with Structural Analogs

Contrast with 4-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Benzamide

The simpler analog (PubChem CID 295243) lacks the pyrimidine sulfanyl group, resulting in:

  • Reduced molecular weight (334.1 vs. 423.84 g/mol).

  • Lower predicted affinity for P2X7 (IC50_{50} > 100 nM) .

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